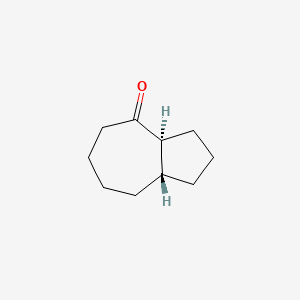
Bis(methylsulfonyl)methylsulfanylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(methylsulfonyl)methylsulfanylmethane is an organosulfur compound known for its unique chemical properties and applications. It is a colorless solid that features the sulfonyl functional group and is relatively inert chemically, able to resist decomposition at elevated temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylsulfonyl)methylsulfanylmethane typically involves the oxidation of dimethyl sulfoxide (DMSO) under controlled laboratory conditions . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The process requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(methylsulfonyl)methylsulfanylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce sulfone derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms, such as dimethyl sulfoxide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various sulfone derivatives, which have applications in different chemical industries .
Wissenschaftliche Forschungsanwendungen
Bis(methylsulfonyl)methylsulfanylmethane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which bis(methylsulfonyl)methylsulfanylmethane exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Autophagy Regulation: It enhances autophagic flux via the AMPK/mTOR/ULK1 signaling pathway, which is crucial for cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfone (DMSO2): A simpler sulfone with similar chemical properties but different applications.
Methanesulfonyl chloride: An organosulfur compound used primarily as a reagent in organic synthesis.
Uniqueness
Bis(methylsulfonyl)methylsulfanylmethane is unique due to its dual sulfonyl groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in high-temperature industrial applications and as a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
6543-74-4 |
|---|---|
Molekularformel |
C4H10O4S3 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
methylsulfanyl-bis(methylsulfonyl)methane |
InChI |
InChI=1S/C4H10O4S3/c1-9-4(10(2,5)6)11(3,7)8/h4H,1-3H3 |
InChI-Schlüssel |
PEZBMYJVIBAFDD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(S(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


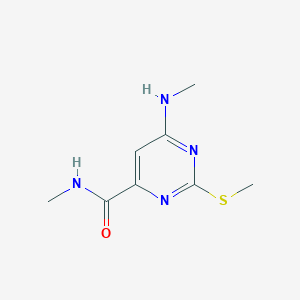
![4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723004.png)
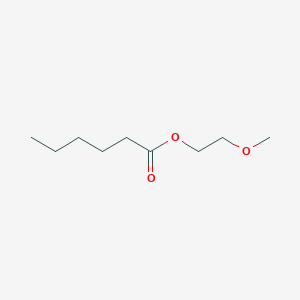

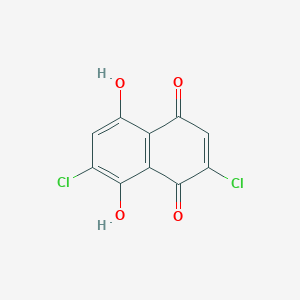
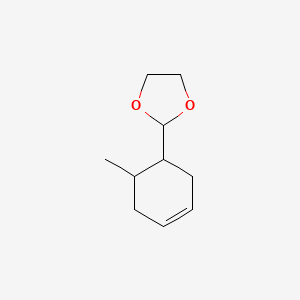
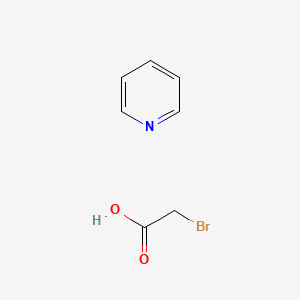
![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)
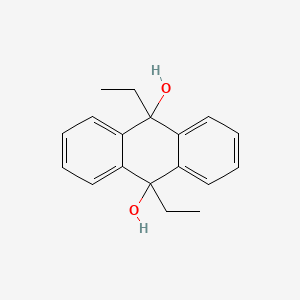
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
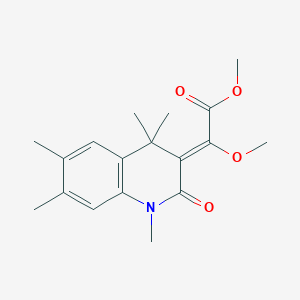
![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
